molecular formula C3H9ClN2O2 B3255496 ethyl N-aminocarbamate;hydrochloride CAS No. 25544-75-6

ethyl N-aminocarbamate;hydrochloride

Cat. No.: B3255496
CAS No.: 25544-75-6
M. Wt: 140.57 g/mol
InChI Key: UJQARJSVWVMOSD-UHFFFAOYSA-N
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Description

Ethyl N-aminocarbamate;hydrochloride is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its role as a protecting group for amines in organic synthesis, which helps in the selective modification of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-aminocarbamate;hydrochloride can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method uses cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst, respectively .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-aminocarbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl N-aminocarbamate;hydrochloride involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthesis. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-aminocarbamate;hydrochloride
  • Propyl N-aminocarbamate;hydrochloride
  • Butyl N-aminocarbamate;hydrochloride

Uniqueness

This compound is unique due to its optimal balance of stability and reactivity, making it a preferred choice for protecting amines in various synthetic applications. Its ease of removal under mild conditions further enhances its utility compared to other similar compounds .

Properties

IUPAC Name

ethyl N-aminocarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQARJSVWVMOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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